

# 1-Bromooctane-d4 chemical and physical properties

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## Compound of Interest

Compound Name: 1-Bromooctane-d4

Cat. No.: B15140128

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## An In-depth Technical Guide to 1-Bromooctane-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **1-Bromooctane-d4**, a deuterated analog of 1-bromooctane. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. Below, you will find key data, experimental protocols, and visualizations to support your research and development activities.

## Core Chemical and Physical Properties

**1-Bromooctane-d4** is a valuable tool in various research applications, particularly in mechanistic studies and as an internal standard. The introduction of deuterium atoms at specific positions in the molecule allows for tracing and quantification in complex biological and chemical systems. While specific experimental data for **1-Bromooctane-d4** is not widely published, the properties of its non-deuterated counterpart, 1-bromooctane, provide a strong baseline for its expected characteristics.

Table 1: Chemical and Physical Properties of 1-Bromooctane and its Deuterated Analogs

Property	1-Bromooctane	1-Bromooctane-d4	1-Bromooctane-d17
CAS Number	111-83-1	1219803-37-8[1][2][3]	126840-36-6[4]
Molecular Formula	C <sub>8</sub> H <sub>17</sub> Br	C <sub>8</sub> H <sub>13</sub> D <sub>4</sub> Br[1]	C <sub>8</sub> D <sub>17</sub> Br[4]
Molecular Weight	193.12 g/mol [2]	197.15 g/mol [1]	210.23 g/mol [4]
Appearance	Colorless to light yellow liquid[5][6]	Neat	-
Melting Point	-55 °C	-	-
Boiling Point	201 °C (lit.)[5]	-	-
Density	1.118 g/mL at 25 °C (lit.)[5]	-	-
Refractive Index	n <sub>20/D</sub> 1.452 (lit.)	-	-
Solubility	Insoluble in water; miscible with ethanol and ether[5]	-	-

## Experimental Protocols

### Synthesis of 1-Bromooctane (General Protocol)

While a specific protocol for **1-Bromooctane-d4** is not readily available, the synthesis of 1-bromooctane can be adapted by using a deuterated starting material. The following is a general method for the preparation of 1-bromooctane from 1-octanol. To synthesize **1-Bromooctane-d4**, one would start with the appropriately deuterated 1-octanol.

Materials:

- 1-Octanol (or deuterated 1-octanol)
- Concentrated Sulfuric Acid
- Hydrogen Bromide (48% aqueous solution)

- Sodium Bicarbonate solution
- Calcium Chloride

#### Procedure:

- In a reaction vessel, cool 1 mole of 1-octanol.
- Slowly add 0.5 moles of concentrated sulfuric acid, followed by 1.25 moles of 48% hydrogen bromide, while keeping the mixture cool.
- Heat the mixture to reflux and maintain for 6 hours.
- After reflux, perform a steam distillation of the mixture.
- Separate the organic layer containing the crude 1-bromooctane using a separatory funnel.
- Wash the crude product twice with a small volume of cold, concentrated sulfuric acid or hydrochloric acid to remove any ether byproduct.
- Wash the organic layer with water, followed by a sodium bicarbonate solution to neutralize any remaining acid, and then wash with water again.
- Dry the product over anhydrous calcium chloride.
- Purify the final product by distillation. The fraction boiling at approximately 201 °C is collected.<sup>[7]</sup>

## General Analytical Methods for Deuterated Compounds

The analysis of deuterated compounds like **1-Bromooctane-d4** is crucial to confirm the position and extent of deuterium incorporation.

#### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- <sup>1</sup>H NMR: Used to determine the degree of deuteration by observing the disappearance or reduction in the intensity of proton signals at the sites of deuterium substitution.

- $^2\text{H}$  NMR: Directly observes the deuterium nuclei, confirming their presence and location within the molecule. This method can provide a more accurate determination of isotopic abundance when combined with  $^1\text{H}$  NMR.[8]

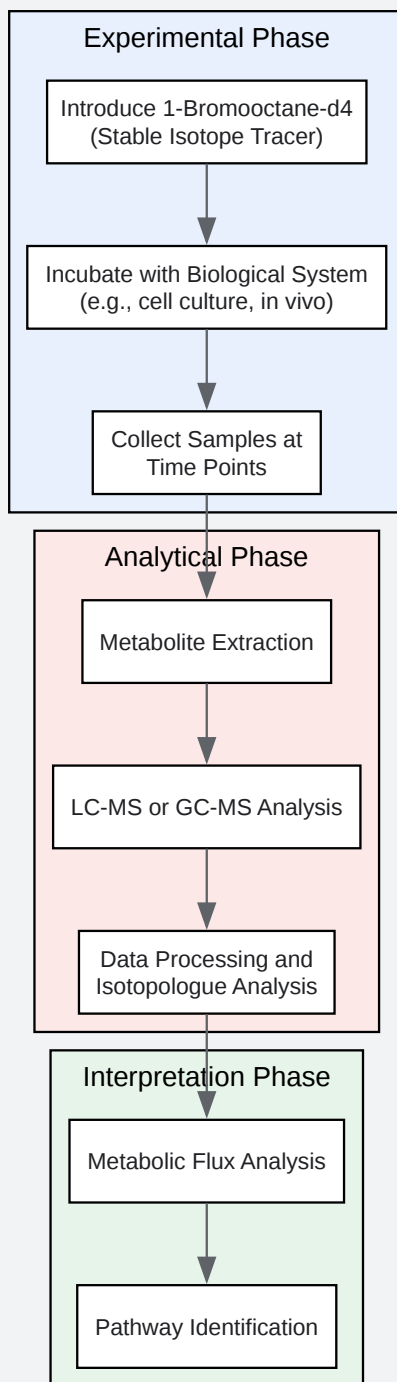
Mass Spectrometry (MS):

- Mass spectrometry is used to confirm the increase in molecular weight due to the incorporation of deuterium atoms. It is a fundamental technique for verifying the isotopic enrichment of the final product.

## Applications and Workflows

Deuterated compounds such as **1-Bromooctane-d<sub>4</sub>** are primarily used as tracers in metabolic studies and as internal standards for quantitative analysis. The following diagrams illustrate the general workflows and concepts related to the use of stable isotope-labeled compounds.

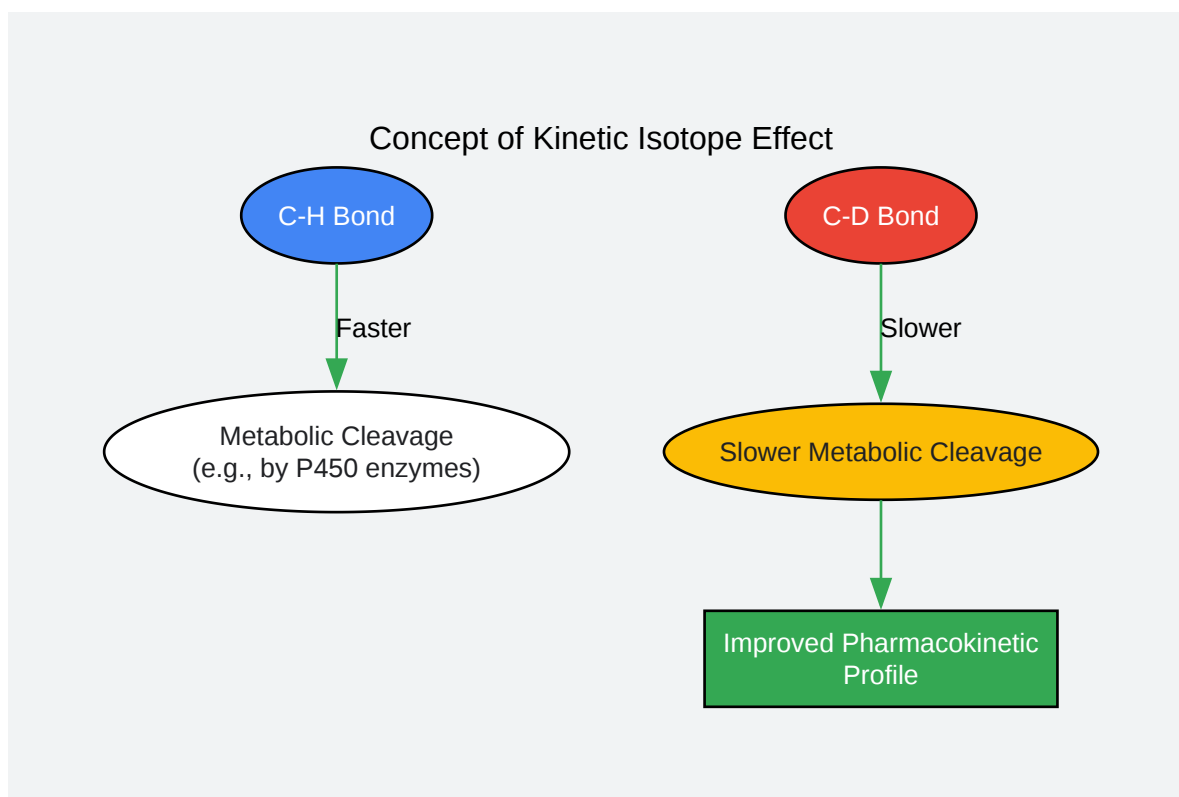
## General Workflow for Stable Isotope Tracing



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Caption: General experimental workflow for using a stable isotope tracer.

This workflow illustrates the process of introducing a labeled compound like **1-Bromooctane-d<sub>4</sub>** into a biological system, followed by sample collection, analytical measurement, and data interpretation to understand metabolic pathways.<sup>[9][10][11][12]</sup>



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Caption: The kinetic isotope effect in drug metabolism.

The replacement of hydrogen with deuterium can lead to a stronger chemical bond (C-D vs. C-H). This can slow down metabolic processes that involve the cleavage of this bond, potentially leading to an improved pharmacokinetic profile of a drug. This is a key rationale for the use of deuterated compounds in drug development.

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